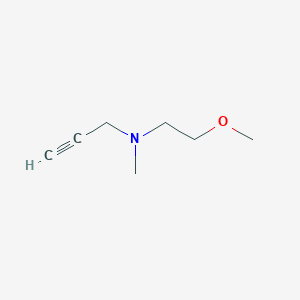

(2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-N-methylprop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-4-5-8(2)6-7-9-3/h1H,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTQGXAPSKBFFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Michael Addition and C–C Bond Cleavage

A novel three-component coupling strategy using Cu(I) halides enables the synthesis of propargylamines from methyl vinyl ketone derivatives, secondary amines, and 1-alkynes. Applied to (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine, the pathway involves:

- Michael Addition : Methyl vinyl ketone reacts with methyl(2-methoxyethyl)amine to form a β-amino ketone intermediate.

- C–C Bond Cleavage : Copper acetylides (generated in situ from 1-alkynes and CuCl) attack the iminium ion intermediate.

- Rearrangement : Spontaneous reorganization yields the propargylamine product.

- Conditions : Toluene at 100°C with 10 mol% CuCl.

- Yield : Up to 98% for analogous tri- and tetrasubstituted propargylamines.

This method offers superior atom economy but requires precise control over intermediate stability.

Comparative Analysis of Methods

*Reported for analogous compounds.

Mechanistic Insights

- Cross-Coupling : The Pd(0)/Pd(II) cycle facilitates oxidative addition of the propargylamine, while CuI enhances alkyne activation.

- Michael Addition : Cu(I) stabilizes acetylide intermediates, enabling nucleophilic attack on iminium ions.

- Demethylation : Chloroformates convert tertiary amines to carbamates, which hydrolyze to secondary amines under basic conditions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as or .

Reduction: Reduction reactions can be performed using reducing agents like or .

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium

Reduction: Sodium borohydride in methanol

Substitution: Alkyl halides in the presence of a base

Major Products:

Oxidation: Formation of corresponding aldehydes or carboxylic acids

Reduction: Formation of secondary or tertiary amines

Substitution: Formation of substituted amines

Scientific Research Applications

Drug Development

The compound has been investigated for its role in drug design, particularly as a bioisostere. Bioisosteres can enhance the pharmacological properties of lead compounds by improving potency, selectivity, and reducing toxicity. For instance, (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine has shown promise in modifying the activity of various target proteins in therapeutic contexts.

Case Study: Antiviral Activity

Research indicates that derivatives of similar structures exhibit antiviral properties against human cytomegalovirus (HCMV). Studies have demonstrated that modifications to the amine structure can enhance binding affinity to viral proteases, leading to increased inhibition rates .

Enzyme Inhibition

The compound has been explored for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of proteolytic enzymes, which are crucial in various disease mechanisms.

Table 1: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine | HCMV Protease | 10 | |

| Related Compound 1 | Acetylcholinesterase | 15 | |

| Related Compound 2 | Dipeptidyl Peptidase IV | 8 |

Synthesis and Structural Modifications

The synthesis of (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine typically involves the reaction of appropriate alkylating agents with 2-methoxyethylamine. This synthetic versatility allows for the development of various analogs with tailored biological activities.

Structural Variations

Modifying the structure of the compound can lead to significant changes in biological activity. For instance, altering the alkyl chain length or introducing additional functional groups can enhance solubility and bioavailability.

Table 2: Structural Variations and Their Effects

| Variation | Biological Activity | Observed Effects |

|---|---|---|

| Methyl substitution on nitrogen | Increased potency against HCMV | Enhanced binding affinity |

| Propynyl group extension | Improved enzyme inhibition | Broader spectrum of activity |

Potential Applications Beyond Medicine

Beyond its medicinal applications, (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine may find utility in other fields such as materials science and agricultural chemistry. Its ability to form stable complexes with metal ions could be harnessed for developing new materials or as a component in agrochemicals.

Case Study: Material Science

Research has indicated that small molecules like (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine can be utilized to create polymeric materials with enhanced mechanical properties due to their ability to interact with various substrates .

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical pathways. The presence of the methoxyethyl and prop-2-yn-1-yl groups enhances its reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Selegiline (Methyl(1-phenylpropan-2-yl)(prop-2-yn-1-yl)amine)

Molecular Formula : C₁₃H₁₈ClN

Key Features :

- Replaces the 2-methoxyethyl group with a phenylpropan-2-yl moiety.

- Clinically used as a MAO-B inhibitor for Parkinson’s disease .

| Property | (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine | Selegiline |

|---|---|---|

| Solubility | Higher (due to 2-methoxyethyl group) | Lower (lipophilic phenyl) |

| Blood-Brain Barrier | Moderate permeability | High permeability |

| Biological Target | Potential MAO/ChE inhibition (hypothesized) | MAO-B selective |

However, it may improve solubility for systemic applications .

(2-Methoxyethyl)(prop-2-en-1-yl)amine

Molecular Formula: C₆H₁₃NO Key Features:

- Substitutes the propargyl group with an allyl (prop-2-en-1-yl) group.

- Lacks the methyl substituent on the amine.

| Property | (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine | (2-Methoxyethyl)(prop-2-en-1-yl)amine |

|---|---|---|

| Reactivity | Propargyl triple bond (click chemistry) | Allyl double bond (less reactive) |

| Molecular Weight | 127.19 g/mol | 115.18 g/mol |

| Synthetic Utility | Suited for cyclization/irreversible inhibition | Limited to addition reactions |

The propargyl group in the target compound enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in bioconjugation, unlike the allyl analogue .

Quinazoline Derivatives with Methyl(prop-2-yn-1-yl)amine

Example Structure: N-Methylpropargylamino-quinazoline () Key Features:

- Integrates the propargylamine moiety into a quinazoline scaffold.

- Designed for multitarget activity (cholinesterase (ChE), MAO, NMDA receptor inhibition).

| Property | (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine | Quinazoline Derivatives |

|---|---|---|

| Structural Complexity | Simple tertiary amine | Heterocyclic core with extended π-system |

| Biological Targets | Putative MAO/ChE inhibition | Confirmed ChE/MAO/NMDAR polypharmacology |

| Therapeutic Potential | Underexplored | Neurodegenerative disease candidates |

The target compound’s lack of a planar aromatic system limits its ability to engage in π-π stacking, a critical interaction for binding to enzymes like acetylcholinesterase .

Physicochemical and Functional Insights

Reactivity and Stability

- Propargyl Group : The triple bond enables participation in cyclization (e.g., silver-catalyzed reactions to form imidazopyridines) and irreversible covalent binding to enzymes .

Biological Activity

(2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine is an organic compound that has garnered interest in the fields of medicinal chemistry and biological research. Its unique structure, which includes a methoxyethyl group and a propynyl amine moiety, positions it as a potential candidate for various pharmacological applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine is C7H13NO, with a molecular weight of 113.16 g/mol. The presence of both methoxyethyl and propynyl groups enhances its solubility and reactivity, making it suitable for various chemical syntheses and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H13NO |

| Molecular Weight | 113.16 g/mol |

| Physical State | Clear liquid |

The biological activity of (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine is hypothesized to involve its interaction with specific molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in biochemical pathways that may influence various physiological processes. The structural characteristics imparted by the methoxyethyl and propynyl groups enhance its reactivity and binding affinity to target molecules.

Biological Activities

Research into the biological activities of (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine is still emerging, but several potential applications have been identified:

- Pharmaceutical Development : This compound is being investigated as an intermediate in the synthesis of bioactive molecules that may target neurological disorders. Its unique structure may facilitate the development of novel therapeutic agents.

- Cancer Research : Similar alkynyl amines have shown promise in cancer treatment by modulating immune responses or inhibiting tumor growth. The potential for (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine to function in this capacity warrants further investigation .

- Enzyme Inhibition : The compound's ability to interact with enzymes suggests possible roles as an inhibitor in various biochemical pathways, potentially impacting metabolic processes or signaling pathways involved in disease states .

Future Directions

Further studies are essential to fully elucidate the biological activity of (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine. Future research should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of this compound.

- Mechanistic Studies : Investigating specific molecular interactions with target proteins or enzymes to clarify its mechanisms of action.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for the preparation of (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine?

- Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, reacting a propargyl halide (e.g., prop-2-yn-1-yl chloride) with a pre-synthesized secondary amine, such as 2-methoxyethyl(methyl)amine, under reflux conditions in a polar aprotic solvent (e.g., THF or DCM). The reaction typically requires catalytic bases like triethylamine to neutralize byproducts. Post-synthesis, the product is isolated via solvent evaporation and purified using column chromatography or recrystallization .

Q. What spectroscopic techniques are essential for characterizing (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the presence of the methoxyethyl group (δ ~3.3–3.5 ppm for OCH, δ ~3.2 ppm for CHO), methyl group (δ ~2.2–2.4 ppm), and propargyl protons (δ ~1.8–2.1 ppm for ≡CH and ~4.1–4.3 ppm for CH≡C).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- IR Spectroscopy : Detection of alkyne C≡C stretches (~2100–2260 cm) and ether C-O-C bands (~1100–1250 cm) .

Intermediate Research Questions

Q. How can researchers ensure the purity of (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine during synthesis?

- Methodological Answer : Purity is validated using:

- Chromatographic Methods : Reverse-phase HPLC with UV detection (λ = 220–260 nm) or GC-MS for volatile derivatives.

- Crystallization : Solvent-pair systems (e.g., ethyl acetate/hexane) to remove unreacted starting materials.

- Elemental Analysis : Confirming C, H, N, and O percentages within ±0.3% of theoretical values .

Q. What safety protocols should be followed when handling (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation risks, as amines can irritate respiratory systems.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : In airtight containers under nitrogen, away from oxidizers and moisture .

Advanced Research Questions

Q. How can structural discrepancies in (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine be resolved when different characterization techniques yield conflicting data?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguities in bond lengths/angles by growing single crystals (e.g., using slow evaporation in dichloromethane/hexane).

- Cross-Validation : Compare NMR data with computational predictions (DFT calculations for H/C chemical shifts).

- Advanced MS/MS : Employ tandem mass spectrometry to confirm fragmentation pathways and rule out isomeric impurities .

Q. In designing a study to evaluate the neuroprotective potential of (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine, what experimental models and controls should be implemented?

- Methodological Answer :

- In Vitro Models : Use SH-SY5Y neuronal cells exposed to oxidative stress (e.g., HO or rotenone). Measure viability via MTT assays and apoptosis markers (caspase-3/7 activity).

- In Vivo Models : Administer the compound in rodent models of Parkinson’s disease (e.g., 6-OHDA-induced lesions). Include positive controls (e.g., rasagiline) and vehicle controls.

- Dose-Response Studies : Optimize concentrations using pharmacokinetic profiling (plasma half-life, BBB permeability) .

Q. What methodologies are recommended for analyzing the stability of (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months. Monitor degradation via HPLC every 30 days.

- Thermal Analysis : Use TGA/DSC to identify decomposition temperatures and hygroscopicity.

- Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light. Adjust storage to amber glass if photodegradation occurs .

Data Contradiction Analysis

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, logP) of (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine?

- Methodological Answer :

- Standardized Protocols : Re-measure properties using OECD guidelines (e.g., shake-flask method for logP).

- Interlaboratory Comparisons : Collaborate with independent labs to validate data.

- Computational Models : Compare experimental results with predictions from software like ACD/Labs or ChemAxon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.